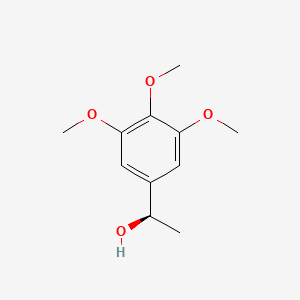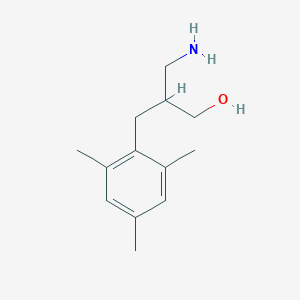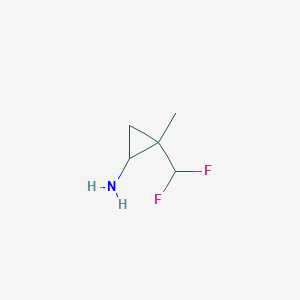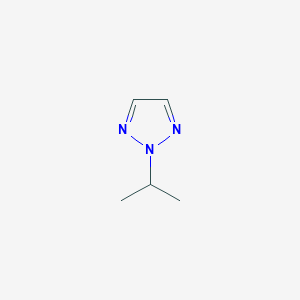
2-(propan-2-yl)-2H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Propan-2-yl)-2H-1,2,3-triazole is a heterocyclic compound featuring a five-membered ring structure composed of three nitrogen atoms and two carbon atoms. This compound is part of the triazole family, which is known for its diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(propan-2-yl)-2H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring under mild conditions. The general reaction scheme is as follows:
R-N3+R’-C≡C-R”→R-1,2,3-triazole-R’
In this case, the azide (R-N₃) and the alkyne (R’-C≡C-R’') are chosen such that the resulting triazole has a propan-2-yl substituent.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of copper(I) catalysts, such as copper(I) bromide or copper(I) sulfate, is common to ensure high yields and selectivity. Solvents like dimethyl sulfoxide (DMSO) or acetonitrile are often used to dissolve the reactants and facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Propan-2-yl)-2H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the triazole ring can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., alkyl halides)
Major Products Formed
Oxidation: Triazole N-oxides
Reduction: Reduced triazole derivatives
Substitution: Various substituted triazole derivatives depending on the substituent introduced
Applications De Recherche Scientifique
2-(Propan-2-yl)-2H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties. Triazole derivatives are known for their ability to inhibit cytochrome P450 enzymes, which are involved in drug metabolism.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 2-(propan-2-yl)-2H-1,2,3-triazole depends on its specific application. In medicinal chemistry, triazole derivatives often act by inhibiting enzymes or binding to specific receptors. For example, triazole antifungal agents inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts cell membrane formation, leading to fungal cell death.
Comparaison Avec Des Composés Similaires
2-(Propan-2-yl)-2H-1,2,3-triazole can be compared with other triazole derivatives, such as:
1,2,3-Triazole: The parent compound without any substituents.
1-Phenyl-1,2,3-triazole: A triazole derivative with a phenyl group at the 1-position.
4-Methyl-1,2,3-triazole: A triazole derivative with a methyl group at the 4-position.
Uniqueness
The presence of the propan-2-yl group in this compound imparts unique steric and electronic properties, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for designing new drugs and materials with specific properties.
Conclusion
This compound is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it an important building block for the synthesis of complex molecules and the development of new materials. Understanding its preparation methods, chemical reactions, and mechanism of action can help researchers harness its full potential in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C5H9N3 |
|---|---|
Poids moléculaire |
111.15 g/mol |
Nom IUPAC |
2-propan-2-yltriazole |
InChI |
InChI=1S/C5H9N3/c1-5(2)8-6-3-4-7-8/h3-5H,1-2H3 |
Clé InChI |
JEYFYCYGEOLPNI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1N=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


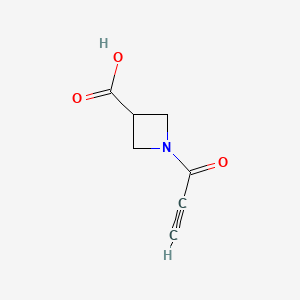

![3-(Benzo[b]thiophen-3-yl)-2,2-dimethylpropanoic acid](/img/structure/B15320721.png)
![1-Amino-1-[4-(propan-2-yloxy)phenyl]propan-2-olhydrochloride](/img/structure/B15320722.png)
methanone](/img/structure/B15320730.png)
![[2-Chloro-6-(trifluoromethyl)phenyl]hydrazine](/img/structure/B15320737.png)


